REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.N1C=CN=C1.[CH:14]([Si:17](Cl)([CH:21]([CH3:23])[CH3:22])[CH:18]([CH3:20])[CH3:19])([CH3:16])[CH3:15]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][Si:17]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[CH:14]([CH3:16])[CH3:15]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
984 mg
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
922 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C(C)C)(C(C)C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 10 mL H2O and 5 mL saturated aqueous NaHCO3
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ether (3×10 mL)
|
Type
|
WASH
|
Details
|
the pooled organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(O[Si](C(C)C)(C(C)C)C(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |